1,5-Diisocyanatonaphthalene

描述

Significance and Research Interest in 1,5-Diisocyanatonaphthalene

The primary significance of this compound lies in its role as a monomer and a crosslinking agent in polymer chemistry. solubilityofthings.com The two isocyanate (-N=C=O) groups attached to the naphthalene (B1677914) ring at the 1 and 5 positions are highly reactive towards nucleophiles like alcohols, amines, and water. cymitquimica.comsmolecule.com This reactivity is the cornerstone of its extensive use in the synthesis of high-performance polyurethanes, elastomers, coatings, and adhesives. solubilityofthings.comcymitquimica.comsmolecule.com

Research interest in NDI is multifaceted. Scientists are drawn to its potential to create materials with superior properties. For instance, polyurethanes derived from NDI often exhibit exceptional thermal stability, mechanical strength, and resistance to degradation, surpassing those made from other common diisocyanates like MDI (diphenylmethane diisocyanate) and TDI (toluene diisocyanate). cymitquimica.comchemicalbook.com This has spurred investigations into its use in demanding applications within the automotive, construction, and engineering sectors. chemicalbook.comacs.org

Furthermore, the compound is a subject of research in materials science for developing novel polymers with specific characteristics such as heat resistance and chemical stability. smolecule.com There is also emerging research exploring its potential in optoelectronic materials, specifically in the development of organic light-emitting diodes (OLEDs), owing to its electron-transporting properties. smolecule.com

Historical Context of this compound Research

Historically, the industrial production of this compound has been achieved through the phosgenation of its corresponding diamine, 1,5-diaminonaphthalene. google.com Early methods for preparing 1,5-diaminonaphthalene involved the sulfonation of naphthalene followed by the substitution of sulfonic acid groups with amino groups. google.com However, these multi-step syntheses were often characterized by high manufacturing costs and low yields. google.com

This has led to ongoing research focused on developing more efficient and safer synthesis routes. Non-phosgene methods are of particular interest to avoid the use of highly toxic phosgene (B1210022) gas. google.com One such alternative involves the reaction of 1,5-diaminonaphthalene with solid phosgene (triphosgene) in a one-step synthesis, which offers advantages like easier and safer operation, milder reaction conditions, and higher yields. google.com Other research pathways have explored the synthesis of NDI from 1,5-dinitronaphthalene (B40199).

The study of its occupational health effects also has a historical context, with early reports linking exposure to NDI vapors with respiratory issues in workers. chemicalbook.comresearchgate.net This has prompted further research into the biological monitoring of NDI exposure. nih.gov

Scope and Objectives of the Research Outline on this compound

The scope of academic research on this compound is broad, encompassing its fundamental chemical properties, synthesis methodologies, and its application in creating advanced materials. Key objectives of this research include:

Developing Novel Synthesis Methods: A primary goal is to devise simpler, more cost-effective, and environmentally benign processes for producing NDI, with a strong emphasis on avoiding hazardous reagents like phosgene. google.comgoogle.com

Characterizing Material Properties: Researchers aim to thoroughly understand and characterize the physical, mechanical, and thermal properties of polymers derived from NDI. acs.org This includes studying their response to dynamic loads and fatigue to ensure their reliability in engineering applications. acs.orgacs.org

Exploring New Applications: A significant objective is to expand the application of NDI beyond traditional uses. This includes its investigation for use in advanced technologies like OLEDs and as a building block for new classes of polymers with tailored functionalities. smolecule.com

Understanding Structure-Property Relationships: A fundamental objective is to elucidate the relationship between the molecular structure of NDI-based polymers and their macroscopic properties. This knowledge is crucial for designing new materials with desired performance characteristics. acs.orgdoi.org

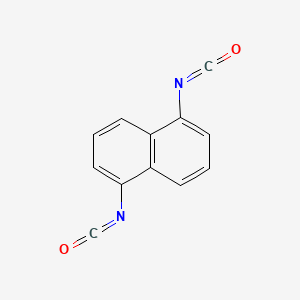

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1,5-diisocyanatonaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6N2O2/c15-7-13-11-5-1-3-9-10(11)4-2-6-12(9)14-8-16/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBJCUZQNHOLYMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=C2N=C=O)C(=C1)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6N2O2, Array | |

| Record name | 1,5-NAPHTHALENE DIISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18126 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NAPHTHALENE 1,5-DIISOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0653 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8040145 | |

| Record name | 1,5-Naphthalene diisocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8040145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,5-naphthalene diisocyanate is a white to light-yellow crystalline flakes. (NIOSH, 2022), Other Solid, WHITE-TO-LIGHT-YELLOW CRYSTALS., White to light-yellow, crystalline flakes. | |

| Record name | 1,5-NAPHTHALENE DIISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18126 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Naphthalene, 1,5-diisocyanato- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | NAPHTHALENE 1,5-DIISOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0653 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,5-NAPHTHENE DIISOCYANATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/352 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

505 °F at 760 mmHg (NIOSH, 2023), at 0.7kPa: 167 °C, 505 °F | |

| Record name | 1,5-NAPHTHALENE DIISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18126 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NAPHTHALENE 1,5-DIISOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0653 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,5-NAPHTHENE DIISOCYANATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/352 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

311 °F (NIOSH, 2023), 192 °C c.c., 311 °F | |

| Record name | 1,5-NAPHTHALENE DIISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18126 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NAPHTHALENE 1,5-DIISOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0653 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,5-NAPHTHENE DIISOCYANATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/352 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Density |

Relative density (water = 1): 1.42 | |

| Record name | NAPHTHALENE 1,5-DIISOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0653 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.003 mmHg at 75 °F (NIOSH, 2023), Vapor pressure, Pa at 20 °C:, 0.003 mmHg | |

| Record name | 1,5-NAPHTHALENE DIISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18126 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NAPHTHALENE 1,5-DIISOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0653 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,5-NAPHTHENE DIISOCYANATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/352 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

CAS No. |

3173-72-6 | |

| Record name | 1,5-NAPHTHALENE DIISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18126 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,5-Naphthalene diisocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3173-72-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5-Naphthylene di-isocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003173726 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-Diisocyanatonaphthalene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240728 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Naphthalene, 1,5-diisocyanato- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,5-Naphthalene diisocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8040145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5-naphthylene diisocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.675 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,5-NAPHTHYLENE DIISOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0ORB22ST7M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NAPHTHALENE 1,5-DIISOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0653 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,5-NAPHTHENE DIISOCYANATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/352 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Isocyanic acid, 1,5-naphthylene ester | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/NQ927C00.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

261 °F (NIOSH, 2023), 130 °C, 261 °F | |

| Record name | 1,5-NAPHTHALENE DIISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18126 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NAPHTHALENE 1,5-DIISOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0653 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,5-NAPHTHENE DIISOCYANATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/352 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Synthesis and Green Chemistry Approaches for 1,5 Diisocyanatonaphthalene

Established Synthetic Routes for 1,5-Diisocyanatonaphthalene

Phosgenation of 1,5-Diaminonaphthalene

The most prevalent industrial method for synthesizing this compound is the phosgenation of its corresponding diamine, 1,5-diaminonaphthalene. google.comvulcanchem.com This process involves reacting 1,5-diaminonaphthalene with phosgene (B1210022), a highly toxic and corrosive gas. acs.orgresearchgate.net The reaction typically yields the desired diisocyanate, but also produces corrosive hydrogen chloride (HCl) as a byproduct. acs.org

A variation of this method involves the use of solid phosgene, also known as bis(trichloromethyl)carbonate or triphosgene. In one patented process, 1,5-diaminonaphthalene is dissolved in chlorobenzene (B131634), dehydrated, and then reacted with a solution of bis(trichloromethyl)carbonate in chlorobenzene containing triethylamine (B128534) and pyridine (B92270) as catalysts. google.com This method is reported to have a simple process and high total yield. google.com Another approach utilizes a non-phosgene, one-step synthesis where 1,5-diaminonaphthalene reacts with bis(trichloromethyl)carbonate in an inert solvent. google.com

C₁₀H₆(NH₂)₂ + 2COCl₂ → C₁₀H₆(NCO)₂ + 4HCl

| Reactant | Product | Byproduct |

| 1,5-Diaminonaphthalene | This compound | Hydrogen Chloride |

| Phosgene |

Dehydration of Formamides derived from 1,5-Diaminonaphthalene

An alternative route to this compound involves the dehydration of N,N'-(naphthalene-1,5-diyl)diformamide. mdpi.com This method avoids the direct use of phosgene. The process begins with the formylation of 1,5-diaminonaphthalene by reacting it with formic acid to produce the diformamide. mdpi.com Subsequently, the diformamide is dehydrated using a dehydrating agent like phosphorus oxychloride (POCl₃) in the presence of a base, such as a tertiary amine, to yield this compound. mdpi.comresearchgate.net This dehydration reaction has been shown to be efficient in various solvents, with near 100% yields reported in pure triethylamine. mdpi.comresearchgate.net

The synthesis steps are:

Formylation: C₁₀H₆(NH₂)₂ + 2HCOOH → C₁₀H₆(NHCHO)₂ + 2H₂O

Dehydration: C₁₀H₆(NHCHO)₂ → C₁₀H₆(NCO)₂ + 2H₂O

| Starting Material | Intermediate | Final Product |

| 1,5-Diaminonaphthalene | N,N'-(naphthalene-1,5-diyl)diformamide | This compound |

Reaction of Naphthalene (B1677914)/1-Nitronaphthalene (B515781) with Nitric Acid followed by Hydrogenation and Phosgenation

A multi-step synthesis starting from naphthalene or 1-nitronaphthalene has also been developed. In this process, naphthalene or 1-nitronaphthalene is first reacted with nitric acid in the presence of a zeolite catalyst to produce 1,5-dinitronaphthalene (B40199). This dinitro compound is then hydrogenated, typically using a catalyst like palladium on carbon (Pd/C), to form 1,5-diaminonaphthalene. google.com Finally, the resulting 1,5-diaminonaphthalene is phosgenated to yield this compound.

The sequence of reactions is:

Nitration: C₁₀H₈ or C₁₀H₇NO₂ + HNO₃ (zeolite catalyst) → C₁₀H₆(NO₂)₂

Hydrogenation: C₁₀H₆(NO₂)₂ + H₂ (catalyst) → C₁₀H₆(NH₂)₂

Phosgenation: C₁₀H₆(NH₂)₂ + 2COCl₂ → C₁₀H₆(NCO)₂ + 4HCl

| Starting Material | Intermediate 1 | Intermediate 2 | Final Product |

| Naphthalene or 1-Nitronaphthalene | 1,5-Dinitronaphthalene | 1,5-Diaminonaphthalene | This compound |

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.orgmdpi.com These principles are increasingly being applied to the synthesis of isocyanates to address environmental and safety concerns. patsnap.compandawainstitute.com

Atom Economy and Waste Minimization in this compound Production

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. acs.orgchemistrystudent.com Reactions with high atom economy are desirable as they generate less waste. tutorhunt.comgoogle.com In the context of this compound synthesis, the traditional phosgenation route has a lower atom economy due to the formation of hydrogen chloride as a significant byproduct.

Atom Economy Calculation:

The percentage atom economy is calculated as: (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100. google.comsavemyexams.com

For the phosgenation of 1,5-diaminonaphthalene:

MW of this compound (C₁₂H₆N₂O₂) = 210.19 g/mol

MW of 1,5-diaminonaphthalene (C₁₀H₈N₂) = 158.19 g/mol

MW of phosgene (COCl₂) = 98.92 g/mol

Atom Economy = [210.19 / (158.19 + 2 * 98.92)] x 100 ≈ 59.9%

This calculation highlights that a substantial portion of the reactant atoms end up in the waste product (HCl).

Waste minimization strategies in isocyanate production focus on several areas:

Advanced treatment technologies: Utilizing methods like chemical neutralization, incineration, and biological treatment for isocyanate waste. patsnap.com

Utilization of Renewable Feedstocks for this compound Precursors

A key aspect of green chemistry is the use of renewable feedstocks to reduce reliance on petroleum-based resources. researchgate.netrsc.org While the direct synthesis of aromatic diisocyanates like this compound from renewable sources is still an area of active research, significant progress has been made in developing bio-based precursors for polyurethanes. acs.orgescholarship.org

Renewable resources such as vegetable oils, algae, lignin, and carbohydrates are being explored for the synthesis of bio-based polyols and, to a lesser extent, isocyanates. rsc.orgacs.org For instance, methods have been developed to produce isocyanates from algae-biomass-derived fatty acids. acs.orgresearchgate.net These approaches often utilize phosgene-free routes, such as the Curtius rearrangement of acyl azides derived from renewable carboxylic acids. acs.orgresearchgate.net

While the direct synthesis of 1,5-diaminonaphthalene, the precursor to this compound, from renewable feedstocks is not yet a widespread industrial process, research into sustainable methods for producing aromatic amines is ongoing. nih.gov The development of economically viable pathways to produce naphthalene and its derivatives from biomass would be a significant step towards a more sustainable production of this compound.

Solvent Selection in this compound Synthesis

The choice of solvent is a critical factor in developing greener synthetic routes. Ideal green solvents are non-toxic, renewable, and have a low environmental impact. acsgcipr.org

Supercritical CO2:

Supercritical carbon dioxide (scCO₂) has emerged as a promising green solvent for various chemical processes. researchgate.net Its low toxicity, abundance, and recyclability make it an attractive alternative to traditional organic solvents. researchgate.net In the context of isocyanate synthesis, scCO₂ can act as a reaction medium, potentially improving mass transfer and allowing for lower processing temperatures due to its plasticizing effect. mdpi.com This can lead to higher reaction efficiency and reduced side-reactions. mdpi.com

Bio-based Solvents:

The use of bio-derived solvents is another key aspect of green chemistry. acsgcipr.org These solvents, derived from renewable resources like forestry, agricultural, and food wastes, can reduce dependence on fossil fuels. acsgcipr.org Examples include bio-ethanol, 2-methyltetrahydrofuran (B130290) (2-MeTHF), and dihydrolevoglucosenone. acsgcipr.org While not all bio-derived solvents are inherently non-toxic, they offer a more sustainable alternative to petrochemical-based solvents. acsgcipr.org However, considerations such as higher viscosity and boiling points may present challenges for recycling and recovery due to increased energy demands. acsgcipr.org

Catalysis in Green Synthesis of this compound and Derivatives

Catalysis plays a pivotal role in green chemistry by enabling more efficient and selective reactions, often under milder conditions. ijcrt.orgoatext.com

The development of efficient catalytic systems is crucial for the green synthesis of this compound and its precursors. One approach involves the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, minimizing waste. beilstein-journals.org For instance, the hydrogenation of 1,5-dinitronaphthalene to 1,5-diaminonaphthalene, a key precursor, can be carried out in the presence of a hydrogenation catalyst. google.com Research has also explored the use of metal-free carbocatalysts like graphite (B72142) oxide, which eliminates the issue of metal contamination in the final product. rsc.org

In non-phosgene routes to isocyanates, catalysis is essential. For example, the reaction of 1,5-dinitronaphthalene with carbon monoxide to produce this compound requires a catalyst, often a precious metal like rhodium, though this method can be costly. google.com

Energy Efficiency in this compound Production

Energy efficiency is a cornerstone of green manufacturing, aiming to reduce both economic costs and environmental footprint. plastics.org.nz In the chemical industry, and specifically in the production of materials like this compound, energy consumption can represent a significant portion of the total production costs. plastics.org.nzresearchgate.net

Emerging Synthetic Methodologies for this compound

Recent advancements in synthetic chemistry are providing new pathways for the production of this compound that are potentially safer, more efficient, and more sustainable than traditional methods.

Electrochemical Synthesis Pathways

Electrochemical methods offer a green and environmentally friendly alternative for synthesizing key precursors like 1,5-diaminonaphthalene (1,5-DAN). researchgate.netresearchgate.net The electrochemical reduction of 1,5-dinitronaphthalene to 1,5-diaminonaphthalene has been studied, demonstrating an irreversible, diffusion-controlled reaction. sioc-journal.cn This method avoids the use of harsh reducing agents and can be optimized by controlling parameters such as electrolysis potential and reactant concentrations. sioc-journal.cn Another innovative approach involves the direct C-H amination of naphthalene through an electrochemical process to produce 1,5-diaminonaphthalene. researchgate.net This method shows promise for a more direct and sustainable route to the diamine precursor. researchgate.net

Biocatalytic Approaches for this compound Precursors

Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations with high selectivity and under mild conditions. ijcrt.org While direct biocatalytic synthesis of this compound is not established, this approach holds significant potential for the synthesis of its precursors, such as 1,5-diaminonaphthalene. Enzymes can be engineered to catalyze specific reactions, such as the amination of aromatic compounds. europa.eumdpi.com For example, research into biocatalytic cascades for converting alcohols to amines is ongoing. europa.eu The development of biocatalysts for the synthesis of diamines could offer a more sustainable and environmentally benign route to the key building blocks of this compound. nih.govresearchgate.netfrontiersin.org

Polymerization Mechanisms and Kinetics Involving 1,5 Diisocyanatonaphthalene

Polyurethane Formation with 1,5-Diisocyanatonaphthalene

This compound is an aromatic diisocyanate that serves as a crucial building block for synthesizing high-performance polyurethane elastomers. chemicalbook.com These materials are noted for their superior physical strength, heat resistance, and thermal stability, which is attributed to the rigid and aromatic naphthalene (B1677914) structure of NDI. nih.govcore.ac.uk Polyurethanes are synthesized through the reaction of a diisocyanate, such as NDI, with a polyol, which is a compound containing multiple hydroxyl functional groups. researchgate.netdtic.mil The reaction between the isocyanate groups (-NCO) of NDI and the hydroxyl groups (-OH) of the polyol forms the characteristic urethane (B1682113) linkages (-NH-CO-O-) that constitute the polymer backbone. poliuretanos.net

The resulting polyurethanes are segmented copolymers, comprising "hard segments" and "soft segments". core.ac.ukresearchgate.net The hard segments are formed from the reaction of this compound with a short-chain diol, known as a chain extender, such as 1,4-butanediol (B3395766) (BDO). core.ac.uk The soft segments are composed of the longer, more flexible polyol chains, for instance, polypropylene (B1209903) glycol (PPG) or poly(tetramethylene oxide) glycol. core.ac.ukcmu.edu The combination of these rigid and flexible segments allows for the tailoring of the polymer's mechanical properties. researchgate.net

The kinetics of polyurethane formation are governed by the reaction between the isocyanate and hydroxyl functional groups. Aromatic isocyanates like NDI are generally more reactive towards hydroxyl groups than their aliphatic counterparts. researchgate.net The reaction rate is influenced by several factors, including the structure of the reactants, the solvent used, and the reaction temperature. youtube.com

While specific kinetic data for this compound is not extensively detailed in the reviewed literature, the kinetics can be understood by examining similar aromatic diisocyanates. For instance, studies on 4,4'-diphenylmethane diisocyanate (MDI), another symmetric aromatic diisocyanate, provide insight into the reaction rates. The reaction is typically modeled as a second-order process. youtube.com

The table below presents representative kinetic data for the non-catalyzed and catalyzed reaction of a symmetric aromatic diisocyanate (MDI) with an asymmetric diol (1,3-butanediol). This data illustrates the differing reactivity of primary and secondary hydroxyl groups and the significant rate enhancement provided by a catalyst.

Disclaimer: The following data is for the reaction of 4,4'-diphenylmethane diisocyanate (MDI) with 1,3-butanediol (B41344) and is provided as a representative example of the kinetics for a symmetric aromatic diisocyanate. Specific rate constants for this compound may vary.

Data sourced from a study on the kinetics of diisocyanate reactions with chain-extending agents. youtube.com

To achieve practical polymerization rates, catalysts are commonly employed in the synthesis of polyurethanes. researchgate.net These catalysts accelerate the reaction between isocyanate and hydroxyl groups, reducing reaction times and temperatures. youtube.com The catalysis can be effected by bases, most notably tertiary amines or organometallic compounds. researchgate.net

Organometallic compounds, particularly tin-based catalysts, are highly effective. Dibutyltin dilaurate (DBTDL) is a widely used catalyst that functions by forming an intermediate complex with both the isocyanate and the alcohol, facilitating the formation of the urethane bond. poliuretanos.netkpi.ua Its use has been documented in the synthesis of model urethane compounds from NDI, such as dipropyl N-(1,5-naphthyl) biscarbamate, indicating its applicability in NDI-based polymerizations. kpi.ua Tertiary amines, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), also serve as effective catalysts. cmu.edu Fluoride ions have also been shown to catalyze polyurethane synthesis from various diisocyanates, including NDI. cmu.edu The presence of a catalyst can level the reactivity of different functional groups, for example, in reactions involving asymmetric molecules. youtube.com

| Catalyst Type | Example Compound | Abbreviation |

| Organometallic (Tin) | Dibutyltin dilaurate | DBTDL |

| Tertiary Amine | 1,4-diazabicyclo[2.2.2]octane | DABCO |

| Tertiary Amine | Triethylamine (B128534) | TEA |

| Organometallic (Titanium) | Titanium tetrabutoxide | TBO |

Table based on common catalysts used in polyurethane synthesis. nih.gov

The formation of polyurethanes from this compound and a diol is a classic example of step-growth polymerization, sometimes referred to as condensation polymerization, although no small molecule is eliminated in this specific reaction. researchgate.netdtic.milresearchgate.net In this mechanism, the polymer chain builds up slowly through individual reactions between the functional groups of the monomers. mdpi.com

The process begins with the reaction of two monomers (an NDI molecule and a polyol molecule) to form a dimer. dtic.mil This dimer is still bifunctional and can react with other monomers or other dimers. dtic.mil The reaction proceeds stepwise: dimers react to form tetramers, tetramers react to form octamers, and so on. dtic.mil Unlike chain-growth polymerization, which involves distinct initiation, propagation, and termination steps, step-growth polymerization consists of only one fundamental reaction type that repeats throughout the process. mdpi.com A critical feature of this mechanism is that high molecular weight polymer is only achieved at a very high extent of reaction (conversion), typically greater than 99%. researchgate.netmdpi.com This necessitates the use of high-purity monomers and precise stoichiometric balance to produce commercially useful polymers. mdpi.com

Copolymerization Studies with this compound

Copolymerization allows for the modification of polymer properties by incorporating different monomer units into the same macromolecular chain. This compound can be used as a comonomer to create both block and graft copolymers.

As previously mentioned, polyurethanes derived from NDI are inherently block copolymers. researchgate.net They possess a segmented architecture of alternating hard and soft blocks. researchgate.net The hard segments, formed by the reaction of NDI and a chain extender like 1,4-butanediol, are rigid, crystalline, and provide the polymer with strength and a high melting point. nih.govcore.ac.uk The soft segments, derived from a high-molecular-weight polyol, are amorphous and flexible, imparting elastomeric properties to the material. nih.govresearchgate.net The microphase separation of these thermodynamically incompatible blocks into distinct domains is responsible for the unique thermoplastic elastomer properties of NDI-based polyurethanes.

Beyond the intrinsic segmented nature of polyurethanes, NDI can be used to synthesize more complex block copolymer structures. This often involves creating an isocyanate-terminated prepolymer by reacting NDI with a polyol, which can then be reacted with other polymers or monomers. The synthesis of block copolymers can also be achieved through controlled polymerization techniques, where end-functionalized polymers are used as macroinitiators for the polymerization of a second monomer. Patent literature includes NDI in lists of suitable diisocyanates for producing various block copolymers for specific applications.

Graft copolymers consist of a main polymer backbone with one or more side chains (grafts) of a different chemical composition. This architecture can be used to combine the properties of different polymers into a single material. There are three primary strategies for synthesizing graft copolymers:

"Grafting-through" : This method involves the copolymerization of a low-molecular-weight monomer with a macromonomer (a polymer chain with a polymerizable end group).

"Grafting-from" : In this approach, a polymer backbone is functionalized with initiator sites from which the side chains are subsequently grown.

"Grafting-onto" : This strategy involves attaching pre-synthesized polymer chains to a polymer backbone that has reactive sites.

While patent literature often includes this compound in extensive lists of potential isocyanates for creating graft polyols and other graft copolymers, specific research studies detailing its application in this context are not widely available in the reviewed sources. cmu.edu For instance, a patent might describe a method for forming a graft polyol where an aromatic isocyanate, such as NDI, could theoretically be used as part of the isocyanate component. However, concrete examples focusing on the synthesis and characterization of NDI-based graft copolymers are less common than for block copolymers.

Crosslinking Reactions Mediated by this compound

Due to its bifunctional nature, this compound is an effective crosslinking agent in polymer chemistry. solubilityofthings.comcymitquimica.com Crosslinking is the process of forming covalent bonds between adjacent polymer chains, transforming a system of individual chains into a single, interconnected three-dimensional network. specialchem.com This structural change fundamentally alters the material's properties, often converting a thermoplastic polymer into a more robust thermosetting material. specialchem.com The rigid, planar naphthalene ring within the this compound structure contributes to the thermal stability and durability of the resulting crosslinked polymer network. cymitquimica.com

The introduction of crosslinks using this compound significantly enhances the mechanical properties of polymers. solubilityofthings.comspecialchem.com The creation of a 3D network restricts the movement of polymer chains and their ability to slide past one another under stress. specialchem.com This reinforcement of the polymer matrix leads to several key improvements:

Increased Tensile Strength and Toughness: The covalent crosslinks are much stronger than the intermolecular van der Waals forces that hold linear polymer chains together, making the material more resistant to being pulled apart. specialchem.com

Higher Modulus: The stiffness or modulus of the polymer is generally increased, providing greater structural integrity and resistance to deformation. specialchem.com

Improved Hardness and Abrasion Resistance: The reinforced matrix is harder and more resistant to surface scratching and wear. specialchem.com

The extent of this enhancement is directly related to the degree of crosslinking. As more this compound is incorporated to form a denser network, the mechanical properties are progressively amplified.

Table 2: Illustrative Impact of Crosslinking on Polymer Mechanical Properties

This table provides a representative example of how mechanical properties can change with an increasing degree of crosslinking, based on established principles of polymer science. specialchem.commdpi.com

| Degree of Crosslinking (% Crosslinking Agent) | Young's Modulus (GPa) | Tensile Strength (MPa) | Elongation at Break (%) |

| 0% (Linear Polymer) | 1.5 | 40 | 150 |

| 2% | 2.2 | 65 | 50 |

| 5% | 3.1 | 85 | 10 |

| 10% | 4.0 | 95 | 4 |

The formation of a polymer network mediated by this compound is a process where the diisocyanate molecules act as bridges, covalently bonding to reactive sites (such as hydroxyl or amine groups) on different polymer chains. specialchem.comnagase.com The development of this network transforms the material from a viscous liquid or a soft solid into a more rigid, insoluble, and infusible solid. specialchem.com

The density of this network—defined as the number of crosslinks per unit volume—is a critical parameter that dictates the final properties of the material. trea.com Control over the crosslink density allows for the fine-tuning of a polymer's characteristics. specialchem.com Key factors for controlling network density include:

Concentration of Crosslinking Agent: The most direct method for controlling network density is by adjusting the molar ratio of this compound to the polymer. A higher concentration of the diisocyanate results in a higher crosslink density and a more rigid material.

Functionality of Polymer Chains: The number of reactive sites available on the polymer chains for the isocyanate groups to react with will influence the potential density of the network.

Reaction Conditions: Parameters such as temperature and reaction time can influence the extent of the crosslinking reaction. While catalysts like acids and bases can initiate polymerization, the high reactivity of isocyanates often makes them unnecessary. chemicalbook.com

By carefully managing these factors, it is possible to engineer materials with a desired balance of stiffness, strength, and flexibility. Generally, a higher crosslink density increases hardness and thermal stability but can also lead to increased brittleness and reduced ductility. specialchem.com

Advanced Materials Science and Engineering Applications of 1,5 Diisocyanatonaphthalene Based Polymers

Polyurethane Elastomers Derived from 1,5-Diisocyanatonaphthalene

Polyurethane elastomers synthesized with this compound are renowned for their outstanding mechanical and dynamic properties. chemball.comkautschuk.com These materials exhibit high tensile strength, excellent tear and abrasion resistance, low compression set, and high rebound resilience. covestro.comwaldecgroup.com The incorporation of the rigid NDI structure results in elastomers with superior heat resistance and durability. johnson-fine.comresearchgate.net

High-Grade Urethane (B1682113) Cast Elastomers

High-grade urethane cast elastomers based on this compound are produced for applications requiring the highest level of mechanical and dynamic load-bearing capacity. covestro.comwaldecgroup.com These elastomers are synthesized through a multi-stage process involving the reaction of NDI with polyols to form a prepolymer, which is then cured with glycols or water. kautschuk.comcovestro.com This process allows for the creation of both solid and cellular elastomers with a wide range of hardness, from approximately 65 Shore A to 60 Shore D for solid elastomers, and densities from 300 to 850 kg/m ³ for cellular versions. covestro.comwaldecgroup.com

The exceptional properties of NDI-based cast elastomers stem from the high degree of microphase separation between the hard segments, formed by NDI and a chain extender like 1,4-butanediol (B3395766), and the flexible soft segments (polyols). buct.edu.cnresearchgate.net This distinct morphology leads to a high degree of hydrogen bonding within the hard domains, contributing to the material's excellent mechanical strength and thermal stability. buct.edu.cnresearchgate.net Research has shown that the extent of N-H hydrogen bonding in these elastomers can reach 100%. buct.edu.cn

Key Properties of NDI-Based Urethane Cast Elastomers:

| Property | Description |

| Mechanical Excellence | High tensile strength, tear resistance, low compression set, and abrasion loss. covestro.comwaldecgroup.com |

| Dynamic Excellence | Low energy loss, minimal heat build-up, and high rebound resilience. covestro.comwaldecgroup.com |

| Heat Resistance | Continuous operation up to 80°C, with short-term resistance up to 120°C. covestro.comwaldecgroup.com |

| Media Resistance | Good resistance to UV radiation, ozone, grease, and oils. covestro.comwaldecgroup.com |

These high-performance elastomers are used in demanding applications such as wheels and castors for industrial vehicles, shock absorbers, damping elements, and other technical parts subjected to high stress. chemball.comwaldecgroup.com

Thermoplastic Elastomers (TPEs) with this compound

While traditional NDI-based elastomers are thermosets, research has focused on developing thermoplastic polyurethane (TPU) elastomers incorporating this compound to combine the exceptional properties of NDI with the processing advantages of thermoplastics. researchgate.nettue.nl The challenge lies in the high melting point of NDI-based hard segments, which can exceed the decomposition temperature of the polymer. tue.nl

However, novel NDI-based TPUs have been successfully synthesized, demonstrating superior heat resistance compared to conventional TPU materials. researchgate.net These TPUs are developed using NDI and polyols like poly(tetramethylene ether) glycol (PTMG). researchgate.net The properties of these TPUs can be tailored by adjusting the molecular weight of the soft segment and the content of the hard segment. researchgate.net Higher hard segment content or shorter soft segments lead to stronger hydrogen bonding, resulting in higher glass transition temperatures, storage modulus, and hardness. researchgate.net

These advanced TPUs exhibit strain-induced crystallization and orientation upon deformation, which reinforces the material. researchgate.net The hard segments are well-dispersed in the polymer matrix on a nanoscale. researchgate.net The development of NDI-based TPUs opens up new possibilities for high-performance applications, including use in 3D printing. researchgate.net

Coatings and Adhesives Incorporating this compound

The inherent properties of this compound, such as its rigidity and ability to form strong intermolecular bonds, make it a valuable component in the formulation of high-performance coatings and adhesives. dataintelo.comnbinno.com

High-Performance Coating Formulations

Coatings based on this compound are known for their exceptional durability, chemical resistance, and thermal stability. dataintelo.comnbinno.com These characteristics make them suitable for protecting surfaces in harsh environments, such as in the automotive and construction industries. dataintelo.com While aromatic isocyanates can be prone to yellowing, making them less ideal for topcoats, they are used to synthesize polyurethane coatings with excellent physical properties. chemicalbook.com NDI-based coatings offer long-lasting protection and are sought after for their performance. dataintelo.com The demand for these high-performance coatings is driven by the need for materials that can withstand extreme environmental conditions and provide extended service life to the coated substrates. dataintelo.com

Adhesion Mechanisms in this compound-based Adhesives

The strong adhesive properties of polyurethanes derived from this compound are attributed to the formation of strong hydrogen bonds between the polymer chains and the substrate. scispace.com The isocyanate groups of NDI react with active hydrogen-containing groups on the substrate surface, creating strong covalent bonds. Furthermore, the high polarity of the urethane linkages contributes to strong intermolecular forces, enhancing adhesion.

The rigid structure of the NDI molecule promotes a high degree of order and crystallinity in the hard segments of the polyurethane adhesive. researchgate.net This ordered structure, combined with the strong hydrogen bonding, results in adhesives with high cohesive strength and excellent resistance to heat and chemicals. nbinno.com These properties make NDI-based adhesives suitable for demanding bonding applications in various industries, including automotive and electronics. nbinno.com

Biomedical Materials and Biocompatibility Studies

Polyurethanes are utilized in various biomedical applications due to their good mechanical properties and biocompatibility. researchgate.net While research into the specific use of this compound in biomedical devices is an evolving area, the fundamental properties of NDI-based polyurethanes suggest potential for such applications. Aromatic diisocyanates like NDI are used in the synthesis of polyurethanes, and the resulting polymers' properties are influenced by the rigid structure of the diisocyanate. researchgate.net

The biocompatibility of a polyurethane is a critical factor for its use in medical devices. Studies on various polyurethane formulations are ongoing to assess their interaction with biological systems. The development of NDI-based polyurethanes for biomedical applications would require thorough investigation into their biocompatibility, including cytotoxicity and hemocompatibility, to ensure they are safe for in-vivo use. The versatility of polyurethane chemistry allows for the modification of the polymer structure to enhance biocompatibility, which could be a focus of future research for NDI-based materials.

Hydrophilic Polyurethanes for Biomedical Applications

Hydrophilic polyurethanes are of significant interest for biomedical applications due to their ability to interact with aqueous biological environments, which can improve biocompatibility and reduce biofouling. The hydrophilicity of polyurethanes is typically governed by the soft segment, often a polyether polyol.

The synthesis of hydrophilic polyurethanes can be achieved by reacting a diisocyanate with a hydrophilic polyol. Poly(ethylene glycol) (PEG) is a commonly used polyol for this purpose due to its biocompatibility and high water solubility. mjbas.comicrc.ac.irresearchgate.net The general reaction involves the formation of a prepolymer by reacting the polyol with an excess of the diisocyanate, followed by chain extension with a diol or diamine. researchgate.netutwente.nl The incorporation of this compound as the diisocyanate component introduces a rigid, aromatic hard segment, which can enhance the mechanical properties of the resulting polyurethane. usm.edugoogle.com

A specific study on the photophysics of a polyurethane synthesized from 1,5-naphthalene diisocyanate (NDI) and a polytetramethylene ether glycol (PTMEG) with a molecular weight of 650 g/mol provides an example of an NDI-based polyurethane. dtic.mil While PTMEG is less hydrophilic than PEG, this research demonstrates the fundamental chemistry of incorporating NDI into a polyether-based polyurethane. The synthesis involved reacting NDI with the polyol to create a polymer with a molecular weight of approximately 51,000 g/mol . dtic.mil To enhance hydrophilicity for biomedical applications, waterborne polyurethane dispersions can be created by incorporating internal emulsifiers, which are diols containing ionic groups like carboxylates or sulfonates. mjbas.comresearchgate.net

The water uptake capacity is a critical parameter for hydrophilic polymers. While specific water uptake data for NDI-based hydrophilic polyurethanes is not abundant in the reviewed literature, the principle remains that by adjusting the type and molecular weight of the hydrophilic polyol (e.g., PEG), the water content can be tuned. mjbas.comresearchgate.net For instance, polyurethane hydrogels designed for biomedical use can achieve water content ranging from 62.9% to 86.2%. researchgate.net

Table 1: Components for Synthesizing NDI-Based Hydrophilic Polyurethanes

| Component Type | Specific Chemical | Function | Reference |

|---|---|---|---|

| Diisocyanate | This compound (NDI) | Forms rigid hard segments, enhances mechanical strength. | usm.edugoogle.com |

| Hydrophilic Polyol | Poly(ethylene glycol) (PEG) | Forms flexible soft segments, imparts hydrophilicity. | mjbas.comresearchgate.net |

| Chain Extender | 1,4-Butanediol (BDO) | Reacts with prepolymer to increase molecular weight. | mdpi.compsu.ac.th |

| Internal Emulsifier | Dimethylol propionic acid (DMPA) | Provides ionic groups for creating stable aqueous dispersions. | mdpi.com |

Biodegradable Polymers based on this compound (e.g., with 2-Oxepanone)

Biodegradable polymers are essential for applications like temporary implants, scaffolds for tissue engineering, and drug delivery systems, as they eliminate the need for a second surgery for removal. Poly(ester-urethane)s are a prominent class of biodegradable polymers, where the ester linkages in the soft segment are susceptible to hydrolysis. mdpi.comrsc.org

A common strategy to create biodegradable polyurethanes is to use aliphatic polyester (B1180765) diols, such as poly(ε-caprolactone) (PCL), as the soft segment. mdpi.compsu.ac.th PCL is synthesized from the ring-opening polymerization of 2-oxepanone (also known as ε-caprolactone). nih.gov By reacting PCL-diol with this compound, a biodegradable poly(ester-urethane) can be formed. psu.ac.th The rigid NDI-based hard segments contribute to the material's mechanical integrity, while the PCL-based soft segments ensure its degradability. mdpi.compsu.ac.th

The degradation of these polymers in a biological environment primarily occurs through the hydrolysis of the ester bonds in the PCL segments, a process that can be accelerated by enzymes like lipases and esterases. mdpi.comrsc.org The degradation rate can be controlled by altering the chemical structure, such as the molecular weight of the PCL soft segment and the degree of crystallinity. mdpi.com For example, a higher content of poly(R,S-3-hydroxybutyrate), another biodegradable polyester, in a PCL-based polyurethane was found to enhance hydrolytic degradation. mdpi.com

The mechanical properties of these biodegradable polyurethanes can be tailored by adjusting the ratio of the hard (NDI-based) and soft (PCL-based) segments, as well as the molecular weight of the PCL diol. Generally, increasing the length of the PCL soft segment can lead to more plastic-like behavior, while shorter PCL segments result in more elastomeric properties. nih.gov

Table 2: Research Findings on Biodegradable PCL-Based Polyurethanes

| Polymer System | Key Finding | Mechanical Property Example | Reference |

|---|---|---|---|

| Polyurethane with PCL and PLA diols | The ratio of polylactide (PLA) to PCL diols can be adjusted to tune the glass transition temperature close to body temperature (37 °C). | Tensile Strength: 1.7-12.9 MPa; Elongation: 767.5-1345.7% | rsc.org |

| PCL-based Polyurethane | The molecular weight of the PCL soft segment dictates the mechanical behavior, from elastomeric to plastic. | Elastomeric behavior with low elastic modulus and high elongation at break for shorter PCL chains. | nih.govmdpi.com |

| Polyurethane with PCL and (R,S)-PHB | Blending with starch and increasing the content of (R,S)-PHB enhances the rate of hydrolytic and oxidative degradation. | Weight loss of up to 7% after 36 weeks in hydrolytic solution. | mdpi.com |

| NDI-based Casting Polyurethane with PCL | Synthesized polyurethane with PCL (Mn = 1000 g/mol) as the soft segment showed exceptional fatigue resistance. | Withstood up to 700,000 cycles of flexural fatigue. | acs.org |

Biocompatibility Assessments of this compound-Derived Materials

The biocompatibility of a material is paramount for any biomedical application. It refers to the ability of a material to perform its desired function without eliciting any undesirable local or systemic effects in the host. For polyurethanes, biocompatibility is influenced by the chemistry of its constituent monomers and its degradation products. google.comresearchgate.net

A significant concern for polyurethanes derived from aromatic diisocyanates, including this compound, is the potential in vivo degradation to aromatic diamines, which can be carcinogenic. google.comresearchgate.net The degradation of NDI-based polyurethanes would release 1,5-naphthalenediamine (B122787) (NDA). chemicalbook.comresearchgate.net A study involving workers occupationally exposed to NDI confirmed the presence of NDA in their blood and urine after acid hydrolysis, indicating that NDI reacts in the body and its degradation product can be monitored. icm.edu.pl The levels of NDA found in urine correlated well with plasma levels. icm.edu.pl

In vitro cytotoxicity tests are a standard initial step in biocompatibility assessment. ijodontostomatology.com These tests often use cell lines like the L929 mouse fibroblasts. google.comnih.govnih.govresearchgate.net The test evaluates if leachable components from a material cause cell death or inhibit cell growth. google.comijodontostomatology.com While specific cytotoxicity data on NDI-based materials for biomedical use is limited, a patent for a poly(urea-urethane) formulation, which can be synthesized using NDI, reported no cytotoxicity in an Agar overlay test with L929 cells. google.com

Hemocompatibility, the compatibility of a material with blood, is another critical aspect, especially for blood-contacting devices. researchgate.netnih.gov Poor hemocompatibility can lead to thrombosis and other adverse reactions. This is assessed by tests such as platelet adhesion and hemolysis assays. rsc.orgnih.govnih.gov While general studies show that polyurethane surfaces can be made more hemocompatible, for example by increasing their hydrophilicity, specific hemocompatibility data for NDI-derived polymers is not extensively covered in the available literature. researchgate.netnih.govnih.gov

Table 3: Biocompatibility Considerations for NDI-Derived Materials

| Assessment | Key Concern / Method | Finding Related to NDI or Aromatic Diisocyanates | Reference |

|---|---|---|---|

| Degradation Products | Release of potentially toxic aromatic diamines. | NDI degrades to 1,5-naphthalenediamine (NDA), which has been detected in the urine and plasma of exposed workers. | icm.edu.pl |

| In Vitro Cytotoxicity | L929 mouse fibroblast assay (direct contact or extract test). | A poly(urea-urethane) formulation potentially containing NDI was found to be non-toxic to L929 cells. | google.com |

| Hemocompatibility | Platelet adhesion and hemolysis assays. | Aromatic diisocyanate-based PUs are generally considered to have lower biocompatibility than aliphatic ones due to degradation products. Specific data for NDI is limited. | google.com |

| Carcinogenicity | Long-term animal studies and epidemiological data. | 1,5-Naphthalene diisocyanate is listed as "not classifiable as to its carcinogenicity to humans (Group 3)" by IARC due to a lack of data. | researchgate.net |

Polyketal Polyisocyanates for Biomedical Use

Polyketals are a class of polymers characterized by ketal linkages in their backbone. They are known for their acid-sensitivity, degrading under mild acidic conditions into non-toxic, small-molecule byproducts, which makes them highly attractive for biomedical applications such as pH-triggered drug delivery. nih.govnih.gov The degradation products are typically neutral alcohols and ketones, avoiding the inflammatory response that can be caused by the acidic byproducts of some polyester-based materials. nih.gov

The synthesis of polyketal polyisocyanates involves reacting a polyketal polyol with an excess of a diisocyanate. google.comgoogle.com Patents describe the suitability of various diisocyanates for this reaction, including this compound. google.comgoogle.com The resulting polyketal polyisocyanate would feature the acid-labile ketal groups and the rigid NDI-based urethane linkages.

While specific research detailing the synthesis and application of polyketal polyisocyanates derived specifically from this compound is not widely available, the foundational patents establish the chemical feasibility. The properties of such a polymer would theoretically combine the pH-sensitivity of the polyketal segments with the enhanced mechanical strength and thermal stability imparted by the NDI hard segments. These materials could be formulated into microparticles or nanoparticles for targeted drug delivery to acidic microenvironments in the body, such as tumors or intracellular phagolysosomes. nih.govberkeley.edu The hydrolysis kinetics can be tuned by altering the hydrophilicity of the diols used in the polyketal synthesis. berkeley.edu

Smart Materials and Responsive Systems

"Smart" materials are polymers that can undergo significant changes in their properties in response to external stimuli, such as heat, light, pH, or an electric field. The incorporation of this compound into polymer structures can contribute to the development of such responsive systems, either by forming part of the responsive mechanism itself or by providing the robust framework required for the material to function.

Self-Healing Polymers Utilizing this compound Chemistry

Self-healing polymers have the intrinsic ability to repair damage, thereby extending the lifetime and improving the reliability of materials. One approach to achieving self-healing is through the incorporation of reversible covalent bonds into the polymer network. google.comberkeley.edu

A patent describes a self-healing, reprocessable, and recyclable crosslinked poly(urea-urethane) polymer where this compound is listed as a potential diisocyanate component. google.com The healing mechanism in these materials is based on the reversible exchange of urea (B33335) bonds at elevated temperatures, which allows the polymer network to reform across a damaged interface. This process does not require a catalyst or external stimuli like light. google.com The dynamic nature of the urea bonds allows the material to be reprocessed and recycled. The patent claims that these polymers exhibit high and fast self-healing ability at room temperature and have improved tensile strength compared to previous self-healing systems. google.com

Another approach to self-healing involves the use of associative polymers with a high density of reversible bonds, such as hydrogen bonds. aps.org While not specific to NDI, the principle of using dynamic bonds is key. In NDI-based polyurethanes, the strong hydrogen bonding between the urethane groups, facilitated by the rigid naphthalene (B1677914) structure, plays a crucial role in the material's properties and could potentially be harnessed in designing self-healing systems.

Stimuli-Responsive Polymers Containing this compound Units

Polymers that respond to external stimuli are at the forefront of materials innovation. The rigid, aromatic structure of this compound can influence the responsiveness of polymers in several ways.

Thermo-responsive Behavior (Shape Memory): Shape-memory polymers (SMPs) can be deformed and fixed into a temporary shape, and then recover their original shape upon exposure to an external stimulus, typically heat. acs.orgacs.org Polyurethanes are excellent candidates for SMPs. The use of an aromatic diisocyanate, such as NDI, can facilitate the design of thermoset SMPs with tunable recovery stress and transition temperatures. acs.org Biodegradable polyurethane shape memory elastomers based on poly(ε-caprolactone) and poly(l-lactic acid) have demonstrated good shape recovery in water at 37 °C, and NDI is a suitable candidate for the hard segment in such systems. researchgate.netacs.org

Photo-responsive Behavior: The incorporation of photo-responsive moieties into a polymer allows its properties to be controlled by light. Research on polyurethanes based on 1,5-naphthalene diisocyanate has shown that these polymers exhibit intramolecular excimer formation. usm.edudtic.mildtic.mil An excimer is a short-lived dimeric species formed from two identical molecules, one of which is in an excited state. The fluorescence emission from the excimer is at a longer wavelength (lower energy) than the monomer emission. The extent of excimer formation in NDI-based polyurethanes was found to be dependent on the solvent, with poorer solvents leading to increased excimer formation. usm.edudtic.mildtic.mil This solvent-dependent fluorescence (solvatochromism) is a form of stimuli-responsive behavior. While not a large-scale physical change, this photophysical response could be utilized in sensing applications.

Electro-responsive Behavior: While research is more prominent for naphthalene diimides (a different class of compounds), the concept of creating electro-active polymers by incorporating redox-active units is relevant. nih.govacs.org The naphthalene core of NDI is electrochemically active, and its incorporation into a polymer backbone could potentially lead to materials with tunable electronic properties, although specific research on electro-responsive polymers based on this compound is limited.

Nanomaterials and Composites

The integration of nanomaterials into this compound (NDI)-based polymer systems represents a significant advancement in materials science, leading to the development of high-performance nanocomposites. The unique, rigid, and symmetric structure of the NDI monomer imparts exceptional thermal and mechanical properties to polyurethane elastomers, making them an ideal matrix for reinforcement with nanoscale fillers. chemicalbook.comchemicalbook.com The resulting nanocomposites exhibit enhanced characteristics due to the synergistic interaction between the polymer matrix and the dispersed nanoparticles, whose properties are significantly influenced by their high surface area-to-volume ratio. scielo.br

Integration of this compound in Nanocomposites

The incorporation of nanofillers into an NDI-based polyurethane (PU) matrix is a key strategy for developing materials with superior physical, mechanical, and thermal properties. Nanocomposites are a class of materials where at least one of the constituent phases has dimensions in the nanometer range (1-100 nm). scielo.br In NDI-based PU nanocomposites, the polymer acts as the continuous matrix, while inorganic or organic nanomaterials are dispersed throughout it. The effectiveness of the reinforcement depends critically on the degree of dispersion of the nanofiller and the strength of the interfacial adhesion between the filler and the NDI-based polymer matrix. mdpi.com